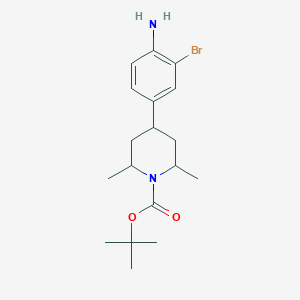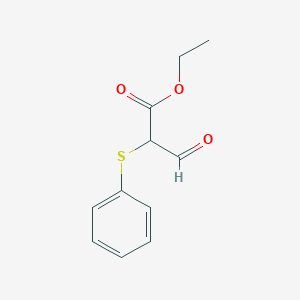
Tert-butyl 4-(4-amino-3-bromophenyl)-2,6-dimethylpiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(4-amino-3-bromophenyl)-2,6-dimethylpiperidine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a brominated phenyl ring, and a piperidine ring with amino and carboxylate functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-amino-3-bromophenyl)-2,6-dimethylpiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a phenyl ring followed by the introduction of amino and tert-butyl groups. The piperidine ring is then constructed through cyclization reactions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-(4-amino-3-bromophenyl)-2,6-dimethylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The brominated phenyl ring can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro compounds, while substitution of the bromine atom can result in various substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
Tert-butyl 4-(4-amino-3-bromophenyl)-2,6-dimethylpiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(4-amino-3-bromophenyl)-2,6-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The amino and brominated phenyl groups can interact with enzymes and receptors, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-(4-amino-3-chlorophenyl)-2,6-dimethylpiperidine-1-carboxylate
- Tert-butyl 4-(4-amino-3-fluorophenyl)-2,6-dimethylpiperidine-1-carboxylate
- Tert-butyl 4-(4-amino-3-iodophenyl)-2,6-dimethylpiperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(4-amino-3-bromophenyl)-2,6-dimethylpiperidine-1-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity compared to its chloro, fluoro, and iodo analogs .
Propiedades
Fórmula molecular |
C18H27BrN2O2 |
|---|---|
Peso molecular |
383.3 g/mol |
Nombre IUPAC |
tert-butyl 4-(4-amino-3-bromophenyl)-2,6-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C18H27BrN2O2/c1-11-8-14(13-6-7-16(20)15(19)10-13)9-12(2)21(11)17(22)23-18(3,4)5/h6-7,10-12,14H,8-9,20H2,1-5H3 |
Clave InChI |
ZBFXJOSHTHEKTB-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CC(N1C(=O)OC(C)(C)C)C)C2=CC(=C(C=C2)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Imidazol-1-yl-2-[2-methyl-4-(trifluoromethoxy)phenyl]quinoline](/img/structure/B13886332.png)







![(3S)-4-(7-chloro-1-methyl-pyrazolo[4,3-b]pyridin-5-yl)-3-methyl-morpholine;hydrochloride](/img/structure/B13886381.png)
